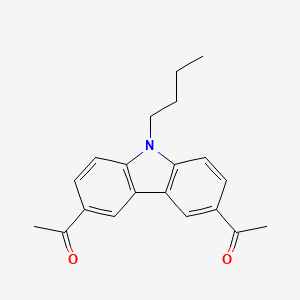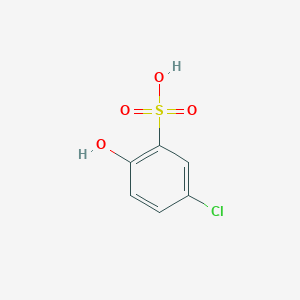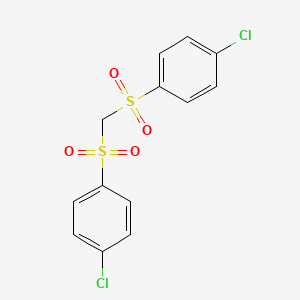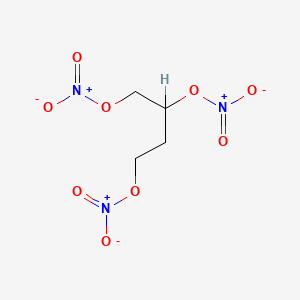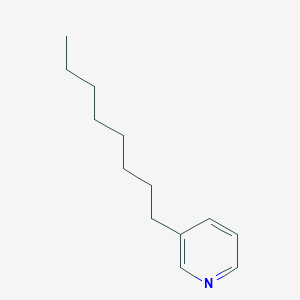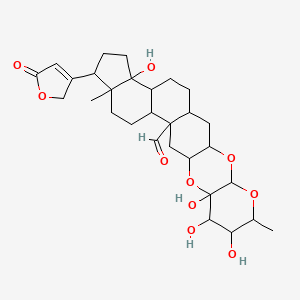
Calotoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 30101 is a natural product found in Asclepias linaria, Asclepias vestita, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Therapeutic Utility of Conotoxins
- Patent Activity and Clinical Use : There has been a significant increase in patent activity related to conotoxins, such as calotoxin, especially after the clinical use of ziconotide, a conotoxin variant. The focus is primarily on conopeptides interacting with nicotinic acetylcholine receptors and those blocking voltage-gated ion channels (Jones et al., 2001).
Target Identification for Anticancer Properties
- Reverse Pharmacophore Screening : this compound has demonstrated potential as an anti-cancer agent, with Interleukin-2 inducible T cell kinase (ITK) identified as a potential target. This finding enhances the development of novel ITK inhibitors with applications in cancer therapy (Parthasarathy et al., 2020).
Role in Immunotoxins
- Immunotoxin Construction : this compound components have been used in creating immunotoxins for targeted cancer therapy. These bifunctional molecules combine an antibody with a toxin, leveraging the toxin's action to kill target cells, especially cancer cells (Antignani & FitzGerald, 2013).
Conotoxin Classification Using Machine Learning
- Conotoxin Types Identification : Advances in machine learning have facilitated the classification of conotoxins, including this compound, providing insights into their specific therapeutic applications, especially in neurobiological research and drug therapy (Dao et al., 2017).
Benefits and Biosecurity Concerns
- Scientific and Societal Benefits : Research has highlighted the numerous benefits of conotoxin research, including their use in drug development, diagnostic agents, and research tools in various scientific fields. However, there are also biosecurity concerns due to the potency of these toxins (Bjørn-Yoshimoto et al., 2020).
Use in Anti-Endotoxic Chemical Components
- Traditional Chinese Medicine : this compound and similar compounds have been studied for their anti-endotoxin effects, especially in the context of traditional Chinese medicine. This research aims to develop new therapeutic approaches against endotoxins (Liu et al., 2001).
Crotoxin as a Medicinal Immunopharmacological Approach
- Anti-inflammatory and Immunosuppressive Properties : Studies on Crotoxin, a toxin similar to this compound, have demonstrated its potential in modulating immune responses, offering therapeutic applications in treating immune-associated disorders (Sartim et al., 2018).
Eigenschaften
CAS-Nummer |
20304-49-8 |
|---|---|
Molekularformel |
C29H40O10 |
Molekulargewicht |
548.6 g/mol |
IUPAC-Name |
8,9,10,22-tetrahydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-14-carbaldehyde |
InChI |
InChI=1S/C29H40O10/c1-14-23(32)24(33)29(35)25(37-14)38-20-10-16-3-4-19-18(27(16,13-30)11-21(20)39-29)5-7-26(2)17(6-8-28(19,26)34)15-9-22(31)36-12-15/h9,13-14,16-21,23-25,32-35H,3-8,10-12H2,1-2H3 |
InChI-Schlüssel |
LYSHVSOMKBORDM-UHFFFAOYSA-N |
SMILES |
CC1C(C(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O)O |
Kanonische SMILES |
CC1C(C(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



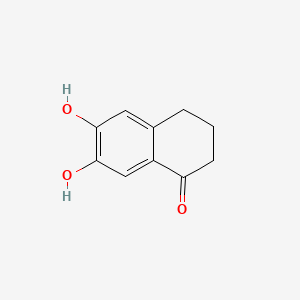

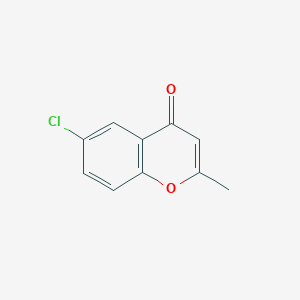
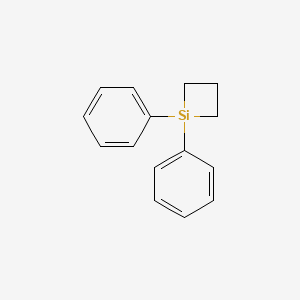
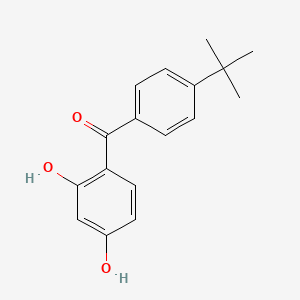
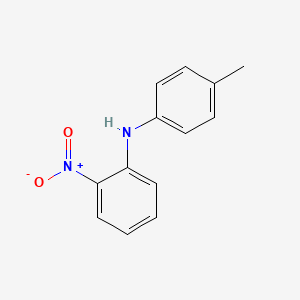
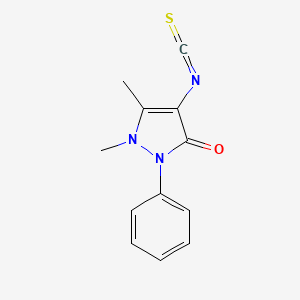
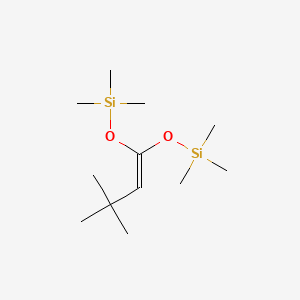
![Benzo[1,2-b:4,5-b']bisbenzofuran](/img/structure/B1618889.png)
